- Bipyridine based metallogels: an unprecedented difference in photochemical and chemical reduction in the in situ nanoparticle formationDalton Transactions, 2017, 46(9), 2793-2802,
Cas no 90770-88-0 (4,4'-Dihydroxy-2,2’-bipyridine)

4,4'-Dihydroxy-2,2’-bipyridine 化学的及び物理的性質
名前と識別子
-
- [2,2'-Bipyridine]-4,4'-diol
- 2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one
- 4,4'-DIHYDROXY-2,2'-BIPYRIDINE
- <2,2'-Bipyridin>-4,4'-diol
- 2,2'-bipyridine-4,4'-diol
- 4,4'-bishydroxy-2,2'-bipyridine
- 4,4'-dihydroxyl-2,2'-bipyridine
- 4,4'-dihydroxybipyridine
- BPOH20
- 2,2'-Bipyridinyl-4,4'-diol
- JHDFNETXVFHWEE-UHFFFAOYSA-N
- FCH863110
- Z5569
- 2-(4-oxo-1,4-dihydropyridin-2-yl)-1,4-dihydropyridin-4-one
- 2-(4-Hydroxypyridin-2-yl)pyridin-4-ol
- 4,4′-Dihydroxy-2,2′-bipyridine
- 4,4′-Dihydroxy-2,2′-dipyridyl
- 4,4'-Dihydroxy-2,2’-bipyridine
- DTXSID40472808
- 90770-88-0
- BS-29768
- 4,4''-Dihydroxy-2,2''-bipyridine
- AKOS006287821
- DB-078794
- F75685
- YSCK0421
- CS-0110281
- MFCD08704189
- SCHEMBL1071219
- W-204040
- 4,4'-Dihydroxy-2,2’-bipyridine
-
- インチ: 1S/C10H8N2O2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14)
- InChIKey: JHDFNETXVFHWEE-UHFFFAOYSA-N
- SMILES: OC1C=C(C2C=C(O)C=CN=2)N=CC=1
計算された属性
- Exact Mass: 188.058578g/mol
- Surface Charge: 0
- XLogP3: 0
- 水素結合ドナー数: 2
- Hydrogen Bond Acceptor Count: 4
- 回転可能化学結合数: 1
- Exact Mass: 188.058578g/mol
- 単一同位体質量: 188.058578g/mol
- Topological Polar Surface Area: 58.2Ų
- Heavy Atom Count: 14
- 複雑さ: 374
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- PSA: 66.24000
- LogP: 1.55480
4,4'-Dihydroxy-2,2’-bipyridine Security Information
4,4'-Dihydroxy-2,2’-bipyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4,4'-Dihydroxy-2,2’-bipyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D679258-25mg |
4,4'-Dihydroxy-2,2’-bipyridine |
90770-88-0 | 25mg |
$87.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180921-250mg |
[2,2'-Bipyridine]-4,4'-diol |
90770-88-0 | 97% | 250mg |
¥609.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180921-5g |
[2,2'-Bipyridine]-4,4'-diol |
90770-88-0 | 97% | 5g |
¥3834.00 | 2024-04-25 | |
TRC | D679258-100mg |
4,4'-Dihydroxy-2,2’-bipyridine |
90770-88-0 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | D679258-250mg |
4,4'-Dihydroxy-2,2’-bipyridine |
90770-88-0 | 250mg |
$110.00 | 2023-05-18 | ||
Ambeed | A339806-250mg |
[2,2'-Bipyridine]-4,4'-diol |
90770-88-0 | 97% | 250mg |
$55.0 | 2025-02-19 | |
Ambeed | A339806-1g |
[2,2'-Bipyridine]-4,4'-diol |
90770-88-0 | 97% | 1g |
$154.0 | 2025-02-19 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | OLB1008284-1g |
[2,2'-Bipyridine]-4,4'-diol |
90770-88-0 | 95% | 1g |
¥1000 | 2023-11-08 | |
Ambeed | A339806-5g |
[2,2'-Bipyridine]-4,4'-diol |
90770-88-0 | 97% | 5g |
$495.0 | 2025-02-19 | |
A2B Chem LLC | AH90941-100mg |
4,4'-Dihydroxy-2,2'-bipyridine |
90770-88-0 | 97% | 100mg |
$26.00 | 2024-05-20 |
4,4'-Dihydroxy-2,2’-bipyridine 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
- Luminescent Gold Surfaces for Sensing and Imaging: Patterning of Transition Metal ProbesACS Applied Materials & Interfaces, 2014, 6(14), 11598-11608,
Synthetic Circuit 3
- New ternary bipyridine-terpyridine copper(II) complexes as self-activating chemical nucleasesRSC Advances, 2014, 4(106), 61363-61377,
Synthetic Circuit 4
1.2 Reagents: Ammonium hydroxide Solvents: Water ; basified
- Aqueous reductive amination using a dendritic metal catalyst in a dialysis bagBeilstein Journal of Organic Chemistry, 2013, 9, 960-965,
Synthetic Circuit 5
1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, rt
- Synthesis of Phosphonic Acid Derivatized Bipyridine Ligands and Their Ruthenium ComplexesInorganic Chemistry, 2013, 52(21), 12492-12501,
Synthetic Circuit 6
1.2 Reagents: Ammonia Solvents: Water ; pH 13
- High-effective synthesis of 2,2'-bipyridinyl-4,4'-diolTianjin Shifan Daxue Xuebao, 2011, 31(4), 92-94,
Synthetic Circuit 7
1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, rt
- Synthetic Approaches to an Isostructural Series of Redox-Active, Metal Tris(bipyridine) Core DendrimersJournal of Organic Chemistry, 2003, 68(23), 9019-9025,
Synthetic Circuit 8
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6 - 7
- Hydroxyl and amino functionalized cyclometalated Ir(III) complexes: Synthesis, characterization and cytotoxicity studiesJournal of Organometallic Chemistry, 2015, 791, 175-182,
Synthetic Circuit 9
- Ruthenium(II) complex-based fluorescent sensor for peroxynitriteSpectrochimica Acta, 2012, 94, 340-345,
4,4'-Dihydroxy-2,2’-bipyridine Raw materials
4,4'-Dihydroxy-2,2’-bipyridine Preparation Products
4,4'-Dihydroxy-2,2’-bipyridine 関連文献
-
Sofia Gama,Inês Rodrigues,Fernanda Marques,Elisa Palma,Isabel Correia,M. Fernanda N. N. Carvalho,Jo?o Costa Pessoa,Andreia Cruz,Sónia Mendo,Isabel C. Santos,Filipa Mendes,Isabel Santos,António Paulo RSC Adv. 2014 4 61363
-
Erin J. Peterson,Ashley E. Kuhn,Margaret H. Roeder,Nicholas A. Piro,W. Scott Kassel,Timothy J. Dudley,Jared J. Paul Dalton Trans. 2018 47 4149
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Michelle J. Fuentes,Richard J. Bognanno,William G. Dougherty,Walter J. Boyko,W. Scott Kassel,Timothy J. Dudley,Jared J. Paul Dalton Trans. 2012 41 12514
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Christopher M. Conifer,Russell A. Taylor,David J. Law,Glenn J. Sunley,Andrew J. P. White,George J. P. Britovsek Dalton Trans. 2011 40 1031
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Ashish Kumar Singh,Suryabhan Singh,Abhinav Kumar Catal. Sci. Technol. 2016 6 12
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Van Vo,Ontida Tanthmanatham,Haesook Han,Pradip K. Bhowmik,Bryan L. Spangelo Metallomics 2013 5 973
-
Yuichiro Himeda Green Chem. 2009 11 2018
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Dachao Hong,Masato Murakami,Yusuke Yamada,Shunichi Fukuzumi Energy Environ. Sci. 2012 5 5708
-
Xin-Xin Jin,Tian Li,Dong-Po Shi,Li-Juan Luo,Qian-Qian Su,Jing Xiang,Hai-Bing Xu,Chi-Fai Leung,Ming-Hua Zeng New J. Chem. 2020 44 13393
-
Mahendra Yadav,Qiang Xu Energy Environ. Sci. 2012 5 9698
4,4'-Dihydroxy-2,2’-bipyridineに関する追加情報
Recent Advances in the Application of 4,4'-Dihydroxy-2,2’-bipyridine (CAS: 90770-88-0) in Chemical Biology and Pharmaceutical Research
4,4'-Dihydroxy-2,2’-bipyridine (CAS: 90770-88-0) is a versatile bipyridine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. Recent studies have explored its applications in catalysis, metal coordination, and as a building block for novel therapeutic agents. This research brief synthesizes the latest findings on this compound, highlighting its potential in drug development and biomedical applications.
One of the most notable advancements involves the use of 4,4'-Dihydroxy-2,2’-bipyridine as a ligand in transition metal complexes for catalytic applications. A 2023 study published in the Journal of the American Chemical Society demonstrated its efficacy in facilitating C-H activation reactions, which are critical for the synthesis of complex organic molecules. The study revealed that the hydroxyl groups in the compound enhance its ability to stabilize reactive intermediates, thereby improving catalytic efficiency.
In the realm of drug discovery, 4,4'-Dihydroxy-2,2’-bipyridine has shown promise as a scaffold for designing novel anticancer agents. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 reported the synthesis of a series of derivatives that exhibited potent inhibitory activity against specific kinase targets involved in tumor proliferation. The study emphasized the compound's ability to form stable interactions with key amino acid residues in the kinase binding pocket, suggesting its potential as a lead compound for further optimization.
Another emerging application is in the development of fluorescent probes for bioimaging. A recent study in Chemical Communications highlighted the compound's utility as a chelating agent for lanthanide ions, enabling the creation of highly sensitive probes for detecting cellular metal ions. The researchers noted that the hydroxyl groups play a crucial role in modulating the photophysical properties of the resulting complexes, making them suitable for real-time imaging in biological systems.
Despite these advancements, challenges remain in the practical application of 4,4'-Dihydroxy-2,2’-bipyridine. Issues such as solubility in aqueous media and potential toxicity at higher concentrations need to be addressed. Ongoing research is focused on modifying the compound's structure to overcome these limitations while retaining its beneficial properties. For instance, a 2024 preprint on ChemRxiv proposed the introduction of hydrophilic side chains to improve solubility without compromising its metal-binding affinity.
In conclusion, 4,4'-Dihydroxy-2,2’-bipyridine (CAS: 90770-88-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse applications—from catalysis to drug design and bioimaging—underscore its versatility. Future studies are expected to further elucidate its mechanisms of action and expand its utility in therapeutic and diagnostic contexts. Researchers are encouraged to explore its potential in interdisciplinary collaborations, leveraging its unique properties to address unmet medical needs.
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